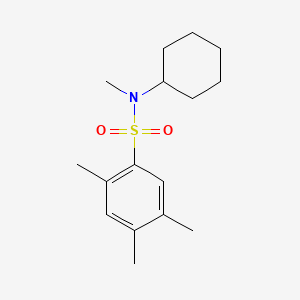![molecular formula C11H14N2O2 B2520298 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-16-3](/img/structure/B2520298.png)
5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a 6-methylpyridin-2-yloxy group
Mechanism of Action
Target of Action
The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .
Pharmacokinetics
Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of the action of this compound is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 6-methylpyridin-2-ol with a suitable pyrrolidinone derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 6-methylpyridin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base, followed by a halogenated reagent for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds .
Scientific Research Applications
5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridin-2-yl derivatives: Compounds with similar pyridine ring structures.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone ring structures.
Uniqueness
5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVGUDENJATOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
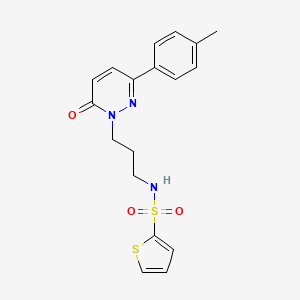
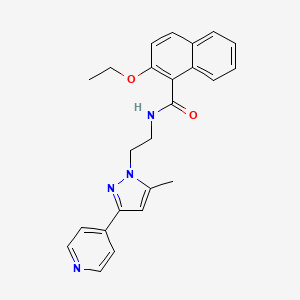
![7-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2520221.png)
![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)
![4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2520224.png)
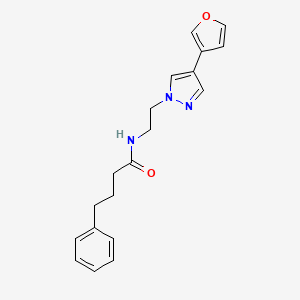
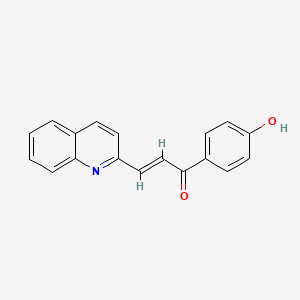
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
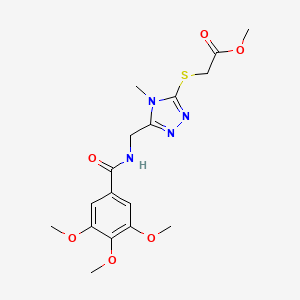
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)
![5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2520236.png)
